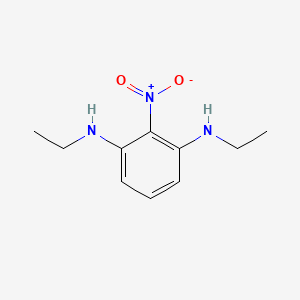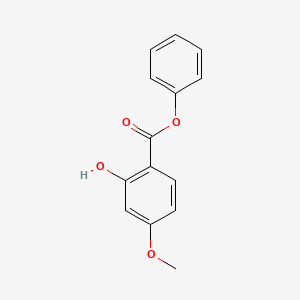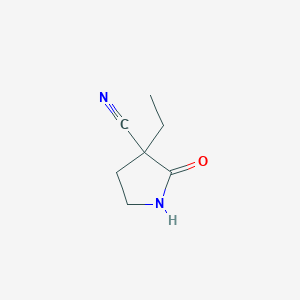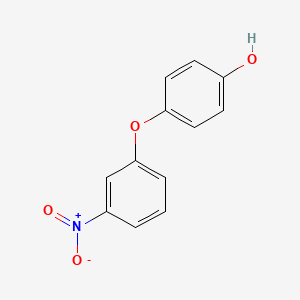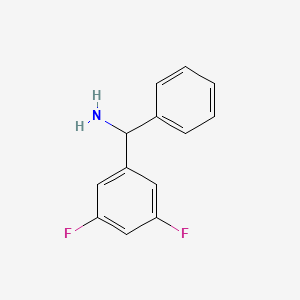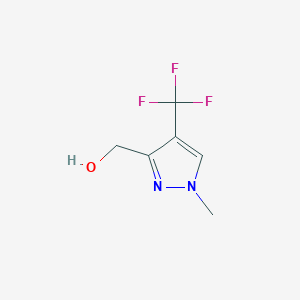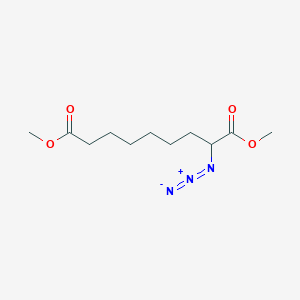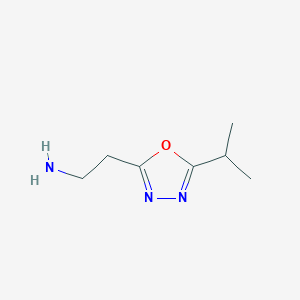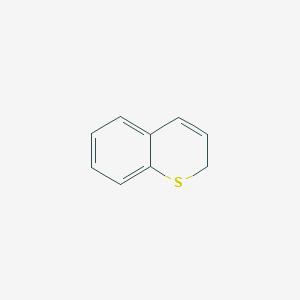
2h-thiochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2h-thiochromene, also known as thiochroman, is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of benzopyran, where the oxygen atom in the pyran ring is replaced by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2h-thiochromene can be achieved through several methods. One common approach involves the cyclization of 2-mercaptobenzaldehyde with acetylene derivatives under basic conditions. Another method includes the reaction of 2-mercaptobenzophenone with α,β-unsaturated carbonyl compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2h-thiochromene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, and other substituted derivatives.
Scientific Research Applications
2h-thiochromene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2h-thiochromene and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as calcium channel blockers, these compounds inhibit the influx of calcium ions into cells by binding to L-type calcium channels. This leads to a decrease in intracellular calcium levels, resulting in reduced muscle contraction and lower blood pressure .
Comparison with Similar Compounds
2h-thiochromene can be compared with other similar compounds such as benzopyran (chromene) and benzothiazepine:
Benzopyran (Chromene): Contains an oxygen atom in the pyran ring instead of sulfur. It is known for its antioxidant properties and is found in various natural products.
Benzothiazepine: Contains both sulfur and nitrogen atoms in the heterocyclic ring.
The uniqueness of this compound lies in its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs .
Properties
CAS No. |
254-37-5 |
|---|---|
Molecular Formula |
C9H8S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2H-thiochromene |
InChI |
InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6H,7H2 |
InChI Key |
ONJRTQUWKRDCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
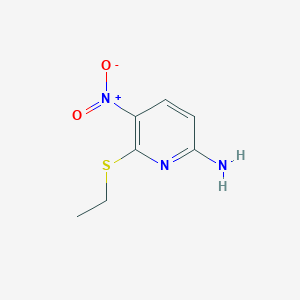
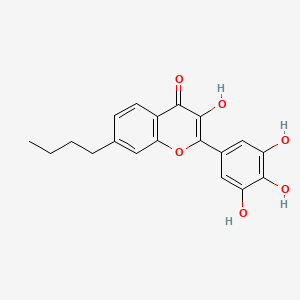
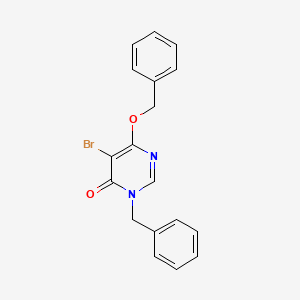
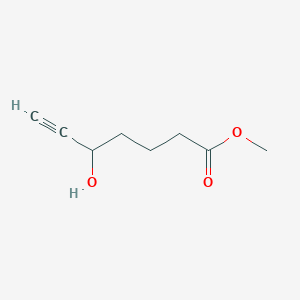
![2-{[(4-Nitrophenyl)methyl]amino}propanediamide](/img/structure/B8683260.png)
